molecular formula C17H16N6OS B10989234 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10989234
M. Wt: 352.4 g/mol
InChI Key: VDGNPOKYJVYUQL-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and a triazolopyridine group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the thiophene moiety, and the construction of the triazolopyridine group. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and triazole precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and conditions would be tailored to ensure reproducibility and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyridine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a DNA intercalator, which could have implications for cancer therapy.

    Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Its chemical reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may interact with DNA through intercalation, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-5-carboxamide: Lacks the thiophene and triazolopyridine groups, resulting in different chemical reactivity and biological activity.

    3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Lacks the triazolopyridine group, which may affect its DNA intercalation properties.

    N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide: Lacks the thiophene moiety, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the thiophene, pyrazole, and triazolopyridine groups in 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide contributes to its unique chemical reactivity and potential therapeutic applications. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

2-methyl-5-thiophen-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N6OS/c1-22-13(11-12(21-22)14-5-4-10-25-14)17(24)18-8-7-16-20-19-15-6-2-3-9-23(15)16/h2-6,9-11H,7-8H2,1H3,(H,18,24)

InChI Key

VDGNPOKYJVYUQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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